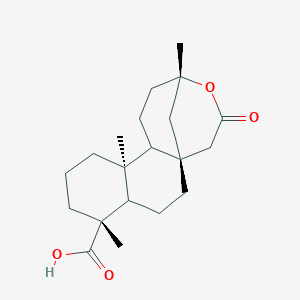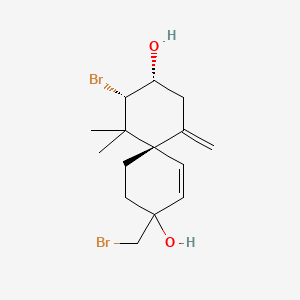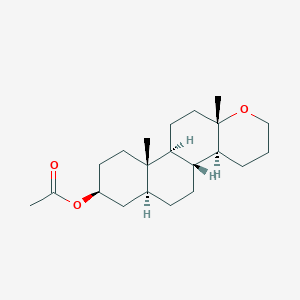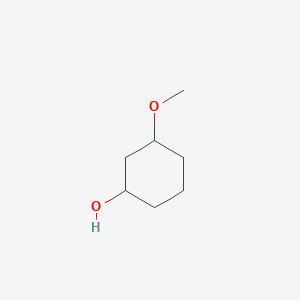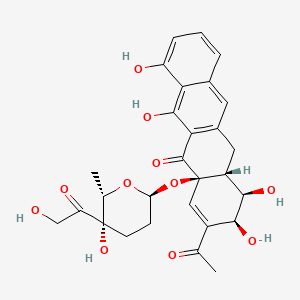
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, also known as FPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPOP is a fluorinated derivative of uracil, a nucleobase found in RNA, and has been shown to have a variety of interesting biochemical and physiological effects.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with amino acid residues in proteins, resulting in modifications that can be detected using mass spectrometry.
Biochemical and Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to have a variety of interesting biochemical and physiological effects. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been shown to induce DNA damage and cell death in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can provide valuable information about protein structure and function. However, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can also be difficult to work with, as it is sensitive to light and can degrade over time.
未来方向
There are many potential future directions for research involving 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the interactions between proteins and other biomolecules in greater detail. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could also be used to develop new drugs for the treatment of cancer and other diseases. Additionally, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the effects of oxidative stress on cells and tissues.
合成方法
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can be synthesized using a variety of methods, but the most common approach involves the reaction of uracil with trifluoroacetic anhydride and 2-oxopropylamine. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, which can be purified using standard chromatography techniques. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been used in a variety of scientific research applications, including protein footprinting, mass spectrometry, and structural biology. Protein footprinting involves the use of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- to modify specific amino acid residues in proteins, which can then be detected using mass spectrometry. This technique can provide valuable information about protein structure and function. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been used in structural biology to study the interactions between proteins and other biomolecules.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- involves the condensation of 5-fluoro-3-oxopentanoic acid with urea followed by cyclization to form the pyrimidinedione ring.", "Starting Materials": [ "5-fluoro-3-oxopentanoic acid", "Urea", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-3-oxopentanoic acid (1.0 g) in acetic anhydride (10 mL) and add sodium acetate (1.0 g). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the mixture to room temperature and add methanol (10 mL). Filter the precipitate and wash with methanol.", "Step 3: Dissolve the obtained product in ethanol (10 mL) and add urea (1.0 g). Heat the mixture at 100°C for 4 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate. Wash with ethanol and dry in vacuum to obtain the final product." ] } | |
CAS 编号 |
56058-99-2 |
产品名称 |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- |
分子式 |
C7H7FN2O3 |
分子量 |
186.14 g/mol |
IUPAC 名称 |
5-fluoro-3-propanoyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7FN2O3/c1-2-5(11)10-6(12)4(8)3-9-7(10)13/h3H,2H2,1H3,(H,9,13) |
InChI 键 |
NALBVYNGIWXLJJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)C(=CNC1=O)F |
规范 SMILES |
CCC(=O)N1C(=O)C(=CNC1=O)F |
其他 CAS 编号 |
75410-16-1 |
同义词 |
FE-FU N(1)-(2-formylethyl)-5-fluorouracil |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



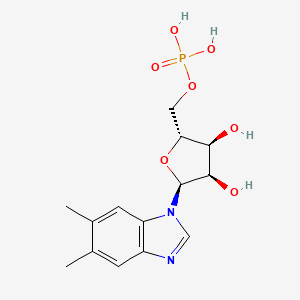
![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)
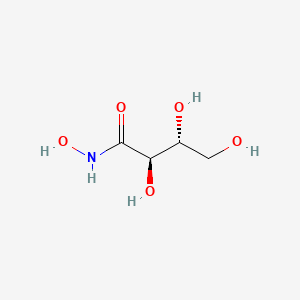

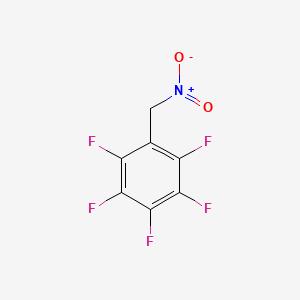
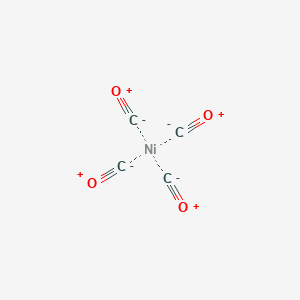
![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)
